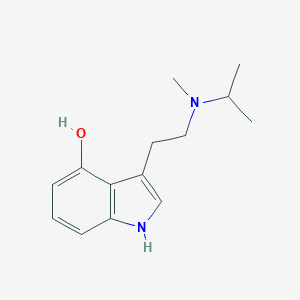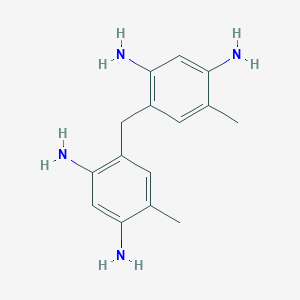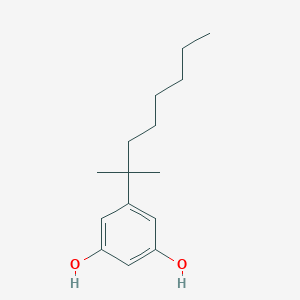
4-Hydroxy-N-methyl-N-isopropyltryptamine
Overview
Description
4-Hydroxy-N-methyl-N-isopropyltryptamine, also known as 4-HO-MiPT or miprocin, is a synthetic substituted aromatic compound and a lesser-known psychedelic tryptamine . It is thought to be a serotonergic psychedelic, similar to magic mushrooms, LSD, and mescaline .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-N-methyl-N-isopropyltryptamine is similar to that of the tryptamine psilocin . The crystal structure of this compound has been solved, showing how the individual molecules pack themselves together .
Scientific Research Applications
Chemistry and Structure
4-HO-MiPT, also known as Miprocin, is the N-methyl-N-isopropyl analog of psilocin . It differs from psilocin by replacing one of the methyl groups with an isopropyl group . The chemical structures of 4-HO-DMT and 4-HO-MiPT are similar, with the methyl group on Psilocin replaced by an isopropyl group to create Miprocin .
Pharmacology
4-HO-MiPT is thought to be a serotonergic psychedelic . Its method of action is believed to result from its partial agonism of 5-HT2A and 5-HT1A serotonin receptors . It is more potent at these receptors than psilocin .
Psychoactive Effects
The psychoactive effects of 4-HO-MiPT include euphoria, heightened senses, multiple images of the same object displaying intense colored halos, intensification and increased separation of sounds, and flights of ideation with fundamental philosophical overtones .
Comparison with Psilocin
4-HO-MiPT is at least twice as active as psilocin . Compared to psilocin, orally administered 4-HO-MiPT has a faster onset and longer duration .
Stability
4-HO-MiPT discolors quickly if it is not kept in an inert atmosphere and in a freezer .
Crystal Structure
Researchers have solved the crystal structure of the fumarate salt of 4-HO-MiPT . This is critical for understanding its physical properties and for probing its activity at receptors in modeling studies .
Research Purposes
4-HO-MiPT fumarate is primarily used for scientific research and exploration of its pharmacological properties . It is commonly employed in studies related to neuroscience, psychotherapy, and consciousness research .
Toxicity
Very little is known about the toxicity of 4-HO-MiPT . Its chemical structure and pharmacological activity are very similar to psilocin, a compound which is not associated with compulsive use or physical dependence .
Mechanism of Action
- Primary Targets : 4-HO-MiPT is thought to be a serotonergic psychedelic , similar to magic mushrooms, LSD, and mescaline .
- Role : Its primary targets include 5-HT2A and 5-HT1A serotonin receptors . These receptors play crucial roles in mood regulation, perception, and cognition.
- Similarity to Psilocin : Its pharmacological effects resemble those of psilocin, the active compound in magic mushrooms. Both compounds share structural similarities and act on similar receptors .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228492 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-methyl-N-isopropyltryptamine | |
CAS RN |
77872-43-6 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure-activity relationship (SAR) of N-methyl-N-isopropyltryptamines (MiPTs), particularly focusing on 4-HO-MiPT?
A1: Research indicates that variations in the aromatic oxygen substituents of MiPTs can significantly impact their hallucinogenic activity. [, ] For instance, 4-HO-MiPT, with a hydroxyl group at the 4-position, demonstrated a "classic hallucinogenic profile" in human subjects. [] This is in contrast to its 5-methoxy congener, 5-MeO-MiPT, which primarily induced heightened conceptual stimulation without prominent visual effects. [] This suggests that the position of the oxygen substituent on the aromatic ring plays a crucial role in determining the qualitative nature of the psychedelic experience.
Q2: Are there any insights into the structural characteristics of 4-HO-MiPT?
A2: Yes, the crystal structure of 4-HO-MiPT fumarate salt has been determined. [] The analysis revealed a two-dimensional network of ions stabilized by N—H⋯O and O—H⋯O hydrogen bonds. [] This structural information can be valuable for understanding its interactions with biological targets and for developing computational models.
Q3: What are the implications of unsymmetrical nitrogen substitution in MiPTs like 4-HO-MiPT?
A3: Studies have shown that compared to their symmetrical dimethyl counterparts, MiPTs, including 4-HO-MiPT, exhibit increased potency and oral activity due to the unsymmetrical nitrogen substitution. [, ] This difference in pharmacological profile highlights the significance of this structural feature.
Q4: What analytical techniques have been used to characterize 4-HO-MiPT?
A4: While specific analytical techniques for 4-HO-MiPT were not detailed in the provided abstracts, related research on similar compounds often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. [] These techniques are commonly employed in analytical chemistry to separate, identify, and quantify different components within a sample.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)






